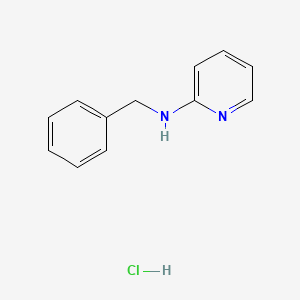

Pyridine, 2-benzylamino-, hydrochloride

説明

BenchChem offers high-quality Pyridine, 2-benzylamino-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-benzylamino-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

67465-04-7 |

|---|---|

分子式 |

C12H13ClN2 |

分子量 |

220.7 g/mol |

IUPAC名 |

N-benzylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H12N2.ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-9H,10H2,(H,13,14);1H |

InChIキー |

IPTJUGPCTSIORQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=N2.Cl |

正規SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=N2.Cl |

他のCAS番号 |

67465-04-7 |

製品の起源 |

United States |

"Pyridine, 2-benzylamino-, hydrochloride" synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Benzylaminopyridine Hydrochloride

This guide provides a comprehensive overview of the principal synthetic methodologies for producing 2-benzylaminopyridine and its subsequent conversion to the hydrochloride salt. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of the most effective synthetic routes.

Introduction: Significance and Application

2-Benzylaminopyridine is a valuable secondary amine and a versatile intermediate in organic synthesis. It serves as a key reactant in various chemical transformations, notably in palladium-catalyzed amination reactions for the formation of complex nitrogen-containing molecules.[1] Its hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling characteristics, making it suitable for purification and storage.

Core Synthetic Strategies

The synthesis of 2-benzylaminopyridine can be approached through several distinct and reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. The three primary strategies discussed herein are Nucleophilic Aromatic Substitution (SNAr), direct condensation with 2-aminopyridine, and reductive amination.

Nucleophilic Aromatic Substitution (SNAr) Pathway

This classic approach leverages the inherent electrophilicity of the pyridine ring, which is activated towards nucleophilic attack at the C2 and C4 positions by the ring's electronegative nitrogen atom.[2][3] In this method, a suitable leaving group at the 2-position, typically a halide, is displaced by benzylamine.

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile, benzylamine, attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a high-energy anionic intermediate known as a Meisenheimer complex.[2] A resonance structure of this intermediate places the negative charge on the ring nitrogen, providing significant stabilization.[3] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.[4]

Caption: Figure 1: SNAr Synthesis of 2-Benzylaminopyridine.

Experimental Protocol (Representative): This protocol is based on established SNAr principles for heteroaromatic compounds.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq) and benzylamine (1.1 eq).

-

Solvent and Base: Add a suitable solvent such as toluene or THF, along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to act as an acid scavenger for the HCl generated.

-

Reaction Conditions: Heat the mixture to reflux (temperature dependent on solvent choice) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Direct Condensation of 2-Aminopyridine with Benzyl Alcohol

This highly efficient and high-yield method, detailed in Organic Syntheses, involves the direct reaction between 2-aminopyridine and benzyl alcohol in the presence of a strong base.[6]

Mechanistic Rationale: This reaction is a nucleophilic substitution on the benzyl alcohol, facilitated by high temperatures and a basic catalyst (potassium hydroxide). The KOH deprotonates the 2-aminopyridine, enhancing its nucleophilicity. The high temperature facilitates the departure of the hydroxyl group as water, driving the reaction to completion.

Caption: Figure 2: Direct Condensation Pathway.

Experimental Protocol: [6]

-

Reaction Setup: In a Claisen flask fitted for distillation, charge 2-aminopyridine (1.0 mole, 94 g), benzyl alcohol (1.4 moles, 150 g), and 85% potassium hydroxide (9 g).

-

Reaction Conditions: Heat the mixture vigorously. The temperature of the boiling mixture will rise from approximately 182°C to 250°C over 30 minutes as water distills off. Maintain the temperature at 250°C for an additional 3 minutes.

-

Work-up: Allow the mixture to cool to about 100°C and pour it into 250 mL of water. The product will crystallize.

-

Isolation: Crush the solidified product and collect it by filtration on a Büchner funnel. Wash the crystals thoroughly with water.

-

Purification: After drying, the procedure yields 180–183 g (98–99%) of 2-benzylaminopyridine with a melting point of 95–96°C. The product can be further purified by recrystallization from isopropyl alcohol.

Reductive Amination Pathway

Reductive amination is a robust method that proceeds in two conceptual steps: the formation of an imine (Schiff base) from an amine and an aldehyde, followed by the reduction of the imine to the target amine.[7][8] This can be performed as a one-pot reaction or in a stepwise fashion.

Mechanistic Rationale: First, 2-aminopyridine reacts with benzaldehyde in a condensation reaction to form the N-benzylidenepyridine-2-amine intermediate.[9] This imine is then selectively reduced. The key to a successful one-pot procedure is the choice of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the starting aldehyde but potent enough to reduce the formed imine.[8] Alternatively, formic acid can be used as both the acid catalyst for imine formation and the reducing agent (Eschweiler-Clarke reaction).[10]

Caption: Figure 3: Reductive Amination Pathway.

Experimental Protocol (Two-Step Representative): Step A: Imine Formation[9]

-

Reaction Setup: Dissolve 2-aminopyridine (0.01 mol, 0.94 g) in 20 mL of ethanol in a flask. Add benzaldehyde (0.01 mol, 1.06 g) dissolved in 20 mL of ethanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes. Add a few drops of concentrated hydrochloric acid and continue stirring for another 30 minutes.

-

Isolation: The imine product can be isolated via extraction or precipitation, often yielding a solid product.

Step B: Reduction[8]

-

Reaction Setup: Dissolve the isolated imine from Step A in a suitable solvent such as methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), carefully quench any excess reducing agent with a dilute acid. Neutralize the mixture and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the resulting 2-benzylaminopyridine by standard methods.

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages | Disadvantages |

| SNAr | 2-Chloropyridine, Benzylamine | Base (e.g., DIPEA), Heat | Good to High | Broad substrate scope | Requires halogenated pyridine; potential for side reactions. |

| Direct Condensation | 2-Aminopyridine, Benzyl Alcohol | KOH, High Temp. (250°C) | 98-99%[6] | Excellent yield, uses common reagents. | Requires high temperatures; energy-intensive. |

| Reductive Amination | 2-Aminopyridine, Benzaldehyde | Reducing agent (NaBH₃CN, etc.) | High (e.g., 95.6% for imine step[9]) | Mild conditions, high selectivity, avoids over-alkylation. | May require specialized or toxic reducing agents (e.g., NaBH₃CN). |

Final Step: Formation of the Hydrochloride Salt

The conversion of the free base, 2-benzylaminopyridine, to its hydrochloride salt is a straightforward acid-base neutralization.

Mechanistic Rationale: The basic nitrogen atoms in the 2-benzylaminopyridine molecule (both on the pyridine ring and the secondary amine) readily accept a proton from hydrochloric acid to form the corresponding ammonium chloride salt.

Caption: Figure 4: Hydrochloride Salt Formation.

Experimental Protocol (General): [11][12]

-

Dissolution: Dissolve the purified 2-benzylaminopyridine free base in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and ether.

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl dissolved in an organic solvent like isopropanol or dioxane) dropwise until the solution becomes acidic (pH ~2-3, check with pH paper).

-

Crystallization: The hydrochloride salt will typically precipitate out of the solution. Cooling the mixture in an ice bath can promote further crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of cold solvent (e.g., cold ether) to remove any residual impurities and dry the product under vacuum to obtain the final 2-benzylaminopyridine hydrochloride.

References

-

Sprinzak, Y. (1963). 2-Benzylaminopyridine. Organic Syntheses, Coll. Vol. 4, p. 91. Available at: [Link]

-

Couturier, D. et al. (2002). A Convenient Synthesis of 2-(Alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965-4968. Available at: [Link]

-

Kowalski, P. (1993). Electrophilic Benzylation of the Pyridine Ring. Action of Benzyl Chlorides on 2-Amino and 2-Benzylaminopyridine. Journal of Heterocyclic Chemistry. Abstract available at: [Link]

-

ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

-

Abubakar, M. G. et al. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical, Material and Environmental Research. Available at: [Link]

-

Kaye, I. A., & Kogon, I. C. (1952). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society. Abstract available at: [Link]

-

Abramovitch, R. A., & Giam, C. S. (1964). PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Journal of Chemistry. Available at: [Link]

-

Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (n.d.). 2-Chloropyridine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ciesielski, M. et al. (2020). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions. Materials. Available at: [Link]

-

Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-aminopyridine. Available at: [Link]

-

Sun, M. et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition. Available at: [Link]

-

Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Available at: [Link]

-

Nitta, Y. et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Available at: [Link]

- Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.

- Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.

-

Kim, S. et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. Available at: [Link]

- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.

-

Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2...and. Available at: [Link]

Sources

- 1. 2-Benzylaminopyridine | 6935-27-9 [chemicalbook.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2-Benzylaminopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ijcrcps.com [ijcrcps.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [guidechem.com]

2-Benzylaminopyridine Hydrochloride: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary & Scientific Context

In the landscape of modern medicinal chemistry, pyridine derivatives serve as foundational scaffolds for the design of targeted therapeutics. Among these, 2-benzylaminopyridine hydrochloride (2-BAP HCl) has emerged as a critical intermediate and active pharmacophore precursor. Its unique structural topology—combining the electron-deficient pyridine ring with a flexible, lipophilic benzylamine moiety—enables versatile functionalization. This whitepaper provides an in-depth technical analysis of 2-BAP HCl, detailing its physicochemical properties, mechanistic synthesis pathways, and its pivotal role in the development of melanocortin-4 receptor (MC4R) antagonists for metabolic disorders.

Physicochemical Profiling & Structural Dynamics

The free base, 2-benzylaminopyridine, is inherently lipophilic and susceptible to oxidative degradation. Conversion to the hydrochloride (or dihydrochloride) salt is a deliberate engineering choice in drug development. This salt formation dramatically enhances aqueous solubility and crystalline stability, which are prerequisites for reliable bioavailability in in vitro cell-based assays and in vivo pharmacokinetic profiling 1.

The quantitative physicochemical parameters of the dihydrochloride variant are summarized below:

| Property | Value | Causality / Significance |

| IUPAC Name | N-benzylpyridin-2-amine dihydrochloride | Standardized nomenclature for regulatory filings. |

| CAS Registry Number | 67465-04-7 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | Represents the fully protonated state of the diamine system. |

| Molecular Weight | 257.16 g/mol | Optimal low-molecular-weight starting material for drug design. |

| Exact Mass | 256.053 g/mol | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area | 24.92 Ų | Low TPSA indicates excellent potential for membrane permeability. |

| Physical State | White to off-white powder | Indicates high purity; yellowing suggests oxidative impurities. |

Data synthesized from LookChem and PubChem chemical databases 1, 2.

Synthesis & Mechanistic Pathways

The synthesis of 2-BAP HCl requires precise control over reaction stoichiometry and thermodynamics. The most efficient route involves the electrophilic benzylation of the pyridine ring via the action of benzyl chlorides on 2-aminopyridine.

Research demonstrates that maintaining a strict 1:1 molar ratio is critical. If a 1:2 ratio is used, the reaction over-benzylates, leading to 2-benzylamino-5-benzylpyridine. Furthermore, the reaction proceeds through a solvent-separated ion-molecule intermediate state. If the temperature exceeds 250°C, thermolysis of the aminomethylene bond occurs, degrading the target into 2-amino-5-benzylpyridine 3.

Fig 1. Synthesis workflow and thermolysis pathway of 2-BAP HCl.

Pharmacological Applications in Drug Development

Beyond its utility as a chemical building block, the 2-benzylaminopyridine scaffold is heavily utilized in the synthesis of 2-piperazine-alpha-isopropyl benzylamine derivatives. These derivatives act as highly selective melanocortin-4 receptor (MC4R) antagonists .

In murine cachexia models, blocking the MC4 receptor with these derivatives significantly increases food intake and weight gain. The high lipophilicity of the benzylamine core allows for moderate metabolic stability, though it can trigger active efflux mechanisms in the intestinal epithelium 4.

Fig 2. Pharmacological mechanism of 2-BAP derivatives as MC4R antagonists.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and an intrinsic validation checkpoint.

Protocol A: Controlled Electrophilic Benzylation & Salt Formation

Objective: Synthesize high-purity 2-BAP HCl while preventing thermolytic degradation.

-

Reagent Preparation: Dissolve 10 mmol of 2-aminopyridine in 20 mL of anhydrous toluene. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of benzyl chloride into benzyl alcohol.

-

Electrophilic Addition: Dropwise add 10 mmol of benzyl chloride at 0°C under a nitrogen atmosphere. Causality: The strict 1:1 stoichiometry prevents the formation of the over-benzylated 2-benzylamino-5-benzylpyridine byproduct.

-

Controlled Heating: Gradually warm the mixture and reflux at 110°C for 4 hours. Causality: Refluxing in toluene caps the temperature well below the 250°C threshold, entirely preventing the thermolysis of the aminomethylene bond.

-

Validation Checkpoint (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the 2-aminopyridine spot (Rf ~0.2) and the emergence of a single new spot (Rf ~0.5) validates complete conversion. Do not proceed to step 5 until this is confirmed.

-

Salt Precipitation: Cool the mixture to 0°C and bubble anhydrous HCl gas (or add 2M ethereal HCl) until precipitation ceases. Filter and wash with cold diethyl ether to yield 2-benzylaminopyridine hydrochloride.

Protocol B: Pharmacokinetic Permeability Screening (Caco-2)

Objective: Evaluate the intestinal absorption potential of synthesized 2-BAP derivatives.

-

Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Causality: A 21-day culture is required for the cells to differentiate and express the tight junctions and efflux transporters (e.g., P-glycoprotein) representative of human intestinal epithelium.

-

Validation Checkpoint (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² validates that the monolayer integrity is intact and ready for the assay.

-

Dosing: Apply 10 µM of the 2-BAP derivative (dissolved in HBSS buffer, pH 7.4) to the apical (A) chamber. Incubate at 37°C for 2 hours. Causality: pH 7.4 mimics intestinal conditions, ensuring the compound is in its physiologically relevant ionization state.

-

Quantification & Efflux Calculation: Sample the basolateral (B) chamber and quantify via LC-MS/MS. Calculate the apparent permeability (Papp).

-

Validation Checkpoint (Post-Assay): Calculate the Efflux Ratio ( ER=PappB−A/PappA−B ). An ER > 2 validates that the compound is a substrate for active efflux, indicating that structural optimization (e.g., reducing molecular weight or lipophilicity) is required for oral bioavailability.

Conclusion

2-Benzylaminopyridine hydrochloride is a highly versatile chemical entity. Its synthesis demands rigorous thermodynamic and stoichiometric control to prevent thermolysis and over-benzylation. When properly synthesized and functionalized, it serves as a robust foundation for developing selective receptor antagonists. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity synthesis and accurate pharmacological profiling, accelerating the pipeline from benchtop chemistry to therapeutic application.

References

-

PubChem - NIH. "2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem." National Center for Biotechnology Information. Available at:[Link]

-

LookChem. "N-benzylpyridin-2-amine,hydrochloride CAS NO.67465-04-7." LookChem Chemical Database. Available at: [Link]

-

Kowalski, P. (1993). "Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2-amino and 2-benzylaminopyridine." Journal of Heterocyclic Chemistry. Available at:[Link]

-

PubMed - NIH. (2008). "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." National Library of Medicine. Available at:[Link]

Sources

- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzylpyridin-2-amine,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Profiling of 2-Benzylaminopyridine (CAS 6935-27-9)

Executive Summary

In the landscape of modern organic synthesis and drug development, secondary aminopyridines serve as privileged scaffolds. 2-Benzylaminopyridine (CAS 6935-27-9), also known as N-benzylpyridin-2-amine, is a highly versatile heterocyclic building block[1]. Primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions and as a bidentate ligand in organometallic chemistry, its unique stereoelectronic profile makes it indispensable for developing complex pharmaceutical intermediates[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and analytical characterization standards.

Physicochemical Profiling

Understanding the thermodynamic and physical boundaries of 2-Benzylaminopyridine is critical for optimizing reaction conditions, particularly in high-temperature couplings or biphasic extractions. The molecule features a pyridine ring conjugated with a benzylamine moiety, imparting a delicate balance of lipophilicity and basicity.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties required for process chemistry and formulation modeling[2][3][4][5]:

| Property | Value | Method / Condition |

| Molecular Formula | C₁₂H₁₂N₂ | - |

| Molecular Weight | 184.24 g/mol | - |

| Appearance | White to off-white crystalline powder | Visual inspection |

| Melting Point | 95.0 – 97.0 °C | Standard atmospheric pressure |

| Boiling Point | ~322 °C (116–131 °C at 0.6 mmHg) | Vacuum distillation |

| Vapor Pressure | 0.0003 mmHg | At 25 °C |

| pKa (Calculated) | 6.61 – 6.73 | Derived from pKb 7.27 |

| Partition Coefficient (LogP) | 1.78 | Octanol/Water |

| Solubility | Slightly soluble in water; highly soluble in alcohols/ethers | 25 °C |

Mechanistic Pathways & Applications

2-Benzylaminopyridine is predominantly employed in advanced amination protocols. Its secondary amine proton can be readily abstracted, allowing the nitrogen to act as a potent nucleophile in transition-metal-catalyzed C-N bond-forming reactions. Specifically, it is a primary reactant in the amination of aryl chlorides, bromides, and triflates catalyzed by palladium complexes[2]. Furthermore, the proximity of the pyridine nitrogen to the secondary amine allows the molecule to act as a chelating ligand, forming stable 5- and 6-coordinated organometallic complexes with metals such as gallium(III) and indium(III)[2].

Synthetic pathway and downstream application of 2-Benzylaminopyridine.

Validated Synthetic Methodology

The most robust and scalable method for synthesizing 2-Benzylaminopyridine relies on the direct condensation of 2-aminopyridine with benzyl alcohol in the presence of a strong base. The following protocol is adapted from the rigorous standards of 6[6], engineered here as a self-validating system.

Step-by-Step Protocol: Base-Catalyzed Condensation

1. Apparatus Setup: Equip a 500-mL Claisen flask with a 35-mm indented side arm. Attach this downward to a Liebig condenser for distillation. Insert a thermometer so the bulb rests near the bottom of the flask to monitor the internal liquid temperature accurately. Causality: The indented side arm acts as a short fractionation column, which is critical for separating the water byproduct from the higher-boiling benzyl alcohol.

2. Reagent Charging: Charge the flask with 94 g (1.0 mol) of 2-aminopyridine, 150 g (1.4 mol) of benzyl alcohol, and 9 g of 85% potassium hydroxide (KOH). Causality: An excess of benzyl alcohol (1.4 equivalents) is used to drive the equilibrium forward and compensate for minor co-distillation losses.

3. Thermal Gradient & Distillation (The Critical Step): Heat the mixture to boiling. Gradually increase the internal temperature from 182 °C to 250 °C over a period of exactly 30 minutes. Maintain the temperature at 250 °C for 3 minutes, then remove the heat. Causality: This specific thermal gradient forces the dehydration/condensation reaction. Removing water via distillation continuously shifts the equilibrium toward the product according to Le Chatelier's principle. Self-Validation: The efficiency of this step is validated in real-time by the visual appearance of the distillate. A successful reaction yields 19–20 mL of a clear, water-rich layer . If the distillate appears milky, it indicates excessive co-distillation of unreacted benzyl alcohol—a direct signal that the heating rate is too aggressive and will compromise the final yield[6].

4. Workup & Isolation: Allow the residual product to cool to approximately 100 °C, then pour it rapidly into 250 mL of cold water with vigorous stirring. Causality: Cooling to 100 °C prevents the product from solidifying inside the flask, while pouring it into water rapidly precipitates the hydrophobic 2-benzylaminopyridine.

5. Purification: Collect the crushed, crystallized solid via a Büchner funnel. Recrystallize the crude product from isopropyl alcohol (using 3 mL of solvent per gram of amine). Self-Validation: The protocol is validated upon drying the recrystallized product. A sharp melting point of 96.0–96.7 °C confirms high purity (>98%), yielding approximately 180–183 g of colorless crystals[6].

Analytical Characterization & Handling

Spectroscopic Sample Preparation (FT-IR)

When characterizing 2-Benzylaminopyridine via Fourier-transform infrared (FT-IR) spectroscopy, bulk powder analysis often leads to poor spectral resolution. According to protocols established by the 5[5], strict particle size control is mandatory.

Causality: Variable crystal sizes cause severe baseline drift and peak distortion due to Mie scattering of the infrared beam. Self-Validation: By grinding the sample with a mortar and pestle and using a sonic sifter to isolate a specific 90–180 µm particle size fraction , the optical path length is normalized. A resulting spectrum featuring a perfectly flat baseline and sharp, well-resolved N-H stretching bands validates that scattering artifacts have been successfully eliminated[5].

Safety & Hazard Mitigation

According to 7[7], 2-Benzylaminopyridine is classified as an irritant and presents several specific GHS hazards:

-

H318 (Causes serious eye damage): Requires the use of tight-fitting chemical safety goggles during handling.

-

H302 (Harmful if swallowed) & H315 (Causes skin irritation): Mandates the use of nitrile gloves and standard laboratory PPE.

-

H335 (May cause respiratory irritation): Because the compound is a fine, off-white powder, aerosolization during transfer is a significant risk. Handling must be restricted to a certified fume hood, or an N95-equivalent particulate respirator must be worn[2][7].

References

-

2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem . National Institutes of Health (NIH). Available at: [Link]

-

2-Benzylaminopyridine IR Spectrum Data (PNNL) . NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

benzyl alcohol - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Benzylaminopyridine | 6935-27-9 [chemicalbook.com]

- 3. 2-Benzylaminopyridine(6935-27-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Benzylaminopyridine(6935-27-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. webbook.nist.gov [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Benzylamino-Pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The benzylamino-pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide provides an in-depth technical exploration of the predominant mechanism of action for this class of compounds: protein kinase inhibition. We will dissect the experimental cascade required to fully characterize these molecules, moving from initial biochemical validation to complex cellular and biophysical analyses. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind each experimental choice, thereby ensuring a robust and comprehensive mechanistic understanding.

The Benzylamino-Pyridine Scaffold: A Privileged Motif in Kinase Inhibition

The pyridine ring is a versatile heterocyclic motif frequently employed in drug discovery.[2][3] Its nitrogen atom provides a key hydrogen bond acceptor, mimicking the adenine portion of adenosine triphosphate (ATP), the natural substrate for protein kinases.[1] The addition of a benzylamino group creates a vector that can be chemically modified to achieve specific interactions within the ATP-binding pocket of a target kinase, enhancing both potency and selectivity.[4][5]

The dysregulation of protein kinases is a fundamental driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7][8] Benzylamino-pyridine derivatives have emerged as a highly successful class of ATP-competitive kinase inhibitors, with their development showcasing the power of structure-based drug design.[9][10] Understanding their precise mechanism of action is paramount for optimizing lead compounds and predicting clinical efficacy.

The Core Mechanism: Competitive Inhibition of the Kinase ATP-Binding Site

The primary mechanism of action for most therapeutically relevant benzylamino-pyridine compounds is the competitive inhibition of protein kinases.[11] These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation, which acts as a molecular switch to regulate countless cellular processes.[6]

Benzylamino-pyridine inhibitors function by occupying the ATP-binding pocket on the kinase, directly competing with the endogenous ATP. This binding event prevents the kinase from utilizing ATP, thereby halting the phosphorylation of its downstream substrates and interrupting the signaling cascade.

The following diagram illustrates a simplified signaling pathway and the point of intervention for a benzylamino-pyridine inhibitor.

Caption: A typical kinase signaling pathway inhibited by a benzylamino-pyridine compound.

A Validated Experimental Workflow for Mechanistic Characterization

A hierarchical and iterative approach is essential to confidently elucidate the mechanism of action. This process begins with broad, high-throughput biochemical assays and progressively moves to more complex, physiologically relevant cellular systems.[12][13]

Step 1: Primary Biochemical Assays - Quantifying Direct Enzyme Inhibition

The initial step is to determine if the compound directly inhibits the catalytic activity of the purified target kinase.[12] This is crucial to confirm the compound's on-target activity and rule out artifacts.

Pillar of Expertise: While traditional radiometric assays using ³²P-ATP are considered a gold standard for their sensitivity, non-radioactive, luminescence-based assays like ADP-Glo™ or Kinase-Glo® are now industry standard.[6][14] They offer high-throughput capabilities and measure either ADP production or ATP depletion, respectively, as a proxy for kinase activity.[14] The choice of assay depends on factors like the kinase's ATP Km and tolerance to DMSO.[6]

Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer.

-

Serially dilute the benzylamino-pyridine compound in DMSO, followed by a further dilution in kinase buffer to create 2X compound solutions.

-

-

Reaction Setup:

-

In a 384-well plate, add 5 µL of the 2X compound solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.

-

Add 5 µL of 2X ATP solution to start the reaction. The final reaction volume is 15 µL.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized to ensure the reaction is in the linear range.

-

Signal Detection:

-

Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 30 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus, kinase activity.

-

Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: The results from these assays are typically summarized in a table to compare the potency of different compounds.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| BAP-001 | Kinase X | 15.2 |

| BAP-002 | Kinase X | 128.7 |

| BAP-003 | Kinase X | 4.5 |

Step 2: Cellular Assays - Confirming Target Engagement and Biological Effect

A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[13][15] Cellular assays are therefore a critical second step.

3.2.1 Cellular Target Engagement: Western Blot for Substrate Phosphorylation

Pillar of Trustworthiness: This assay provides direct evidence of target inhibition within a cell. By measuring the phosphorylation status of a known downstream substrate of the target kinase, we can infer the inhibitor's activity.[16] A self-validating protocol must include proper controls: an untreated control to show baseline phosphorylation and a positive control (e.g., a known inhibitor or growth factor) to ensure the system is responsive.

Protocol: Western Blot for Phospho-Substrate Levels

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight.

-

Treat the cells with a dose-response curve of the benzylamino-pyridine compound for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts, add Laemmli sample buffer, and boil samples.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.[17]

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., β-actin) to confirm equal protein loading across lanes.

3.2.2 Cellular Phenotypic Assays: Measuring Antiproliferative Effects

If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell viability or proliferation.[13][16]

Protocol: Cell Viability Assay (MTS/MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere.

-

Compound Treatment: Treat cells with a serial dilution of the benzylamino-pyridine compound.

-

Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Reagent Addition: Add a tetrazolium salt reagent (like MTS or MTT). Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Signal Measurement: After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting percent viability against drug concentration.

Step 3: Biophysical Validation - Direct Measurement of Target Binding

Pillar of Authoritative Grounding: While phosphorylation assays provide strong evidence of target inhibition, they are still indirect.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the physical interaction between a drug and its protein target in intact cells or cell lysates.[17][19][20] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[19]

CETSA Experimental Workflow

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Treat cell suspensions with either vehicle (DMSO) or a saturating concentration of the benzylamino-pyridine compound for 1 hour at 37°C.[21]

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.[17]

-

Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25-37°C water bath.[21][22]

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

-

Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining using the Western Blot protocol described in section 3.2.1.

-

Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct proof of target engagement.[20]

Conclusion and Future Directions

The benzylamino-pyridine scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. By employing a rigorous, multi-faceted experimental approach—from initial biochemical screening to in-depth cellular and biophysical validation—researchers can build a comprehensive and reliable understanding of a compound's mechanism of action. This detailed characterization is the bedrock upon which successful drug development programs are built, enabling informed decisions for lead optimization, preclinical testing, and ultimately, clinical translation. Future work in this area will likely focus on developing compounds with novel binding modes (e.g., allosteric inhibitors) and leveraging this scaffold for new modalities like PROTACs to further enhance therapeutic potential.[20]

References

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.

- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - TW.

- Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.

- Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.

- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications.

- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.

- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen.

- Cellular Context Influences Kinase Inhibitor Selectivity. (n.d.). PMC - NIH.

- Specificity and mechanism of action of some commonly used protein kinase inhibitors. (n.d.). PMC.

- Electrophilic Benzylation of the Pyridine Ring. Action of Benzyl Chlorides on 2-Amino and 2-Benzylaminopyridine. (n.d.). ResearchGate.

- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.

- 2-(Benzylamino)pyridine. (n.d.). PubChem - NIH.

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). [Source name not available].

- New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. (2018, April 25). PubMed.

- Synthesis and antiproliferative activity of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives as potent DNA-binding ligands and topoisomerase II inhibitors. (2016, June 30). PubMed.

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). [Source name not available].

- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed.

- 2-(Benzylamino)pyridine-3-sulfonamide. (n.d.). BLD Pharm.

- Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer. (2023, January 14). PMC.

- Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. (2016, August 4). Journal of Medicinal Chemistry - ACS Publications.

- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). PMC.

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). [Source name not available].

- The Development of BTK Inhibitors: A Five-Year Update. (2021, December 6). MDPI.

- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.

- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv.

- An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-4-(dialkylamino)pyridines in Organic Reactions. (n.d.). Benchchem.

- Properties of 2-Benzylamino Pyridine Cocrystal. (n.d.). Scribd.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.

Sources

- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. brimr.org [brimr.org]

- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. inits.at [inits.at]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. bio-protocol.org [bio-protocol.org]

Spectroscopic Profiling of 2-Benzylaminopyridine: A Comprehensive Technical Guide

Executive Summary

In modern drug development and coordination chemistry, 2-benzylaminopyridine (N-benzylpyridin-2-amine, C₁₂H₁₂N₂) serves as a privileged pharmacophore and a versatile bidentate ligand 1. Its structural duality—combining a flexible, lipophilic benzyl domain with a rigid, hydrogen-bond-accepting aminopyridine core—necessitates rigorous analytical characterization to ensure batch-to-batch isotopic and structural fidelity 2.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of techniques, but as an integrated, self-validating system. This whitepaper details the mechanistic causality behind the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) profiles of 2-benzylaminopyridine.

Fig 1. Orthogonal spectroscopic workflow for the structural validation of 2-benzylaminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

The ¹H and ¹³C NMR spectra of 2-benzylaminopyridine are dictated by the electronic push-pull dynamics of its heteroaromatic system 3.

-

Deshielding Cone: The pyridine H6 proton is highly deshielded (δ 8.10) due to its immediate proximity to the electronegative pyridine nitrogen and the ring's magnetic anisotropy 3.

-

Resonance Shielding: Conversely, the H3 proton (δ 6.36) is shielded by the electron-donating resonance effect of the exocyclic secondary amine 3.

-

Quadrupolar Relaxation: The amine N-H proton appears as a broad singlet (δ 4.92). This broadening is not an artifact; it is caused by the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates in solution 3. The benzylic methylene protons (δ 4.50) split into a doublet (J = 5.8 Hz) due to vicinal coupling with this N-H proton 3.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments (400/101 MHz, CDCl₃) [[3]]()

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Structural Assignment |

| ¹H | 8.10 | dd | 5.1, 1.9 | 1H | Pyridine-H6 |

| ¹H | 7.42 – 7.24 | m | - | 6H | Benzyl Ar-H (5H) + Pyridine-H4 (1H) |

| ¹H | 6.58 | dd | 7.1, 5.1 | 1H | Pyridine-H5 |

| ¹H | 6.36 | d | 8.4 | 1H | Pyridine-H3 |

| ¹H | 4.92 | br s | - | 1H | Amine N-H |

| ¹H | 4.50 | d | 5.8 | 2H | Benzylic CH₂ |

| ¹³C | 158.6, 148.2 | - | - | - | Pyridine C2 (ipso), C6 |

| ¹³C | 139.2, 137.4 | - | - | - | Benzyl C (ipso), Pyridine C4 |

| ¹³C | 128.6, 127.4, 127.2 | - | - | - | Benzyl Ar-C (meta, ortho, para) |

| ¹³C | 113.1, 106.8 | - | - | - | Pyridine C5, C3 |

| ¹³C | 46.3 | - | - | - | Benzylic CH₂ |

Protocol: High-Fidelity NMR Acquisition

Self-Validating System: To prevent misinterpretation from solvent impurities or field drift, the acquisition must be internally calibrated.

-

Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point calibration (0.00 ppm), mitigating chemical shift drift caused by temperature fluctuations.

-

System Suitability (Blank Run): Acquire a 4-scan ¹H spectrum of the pure CDCl₃/TMS solvent. Ensure the residual CHCl₃ peak is sharp at 7.26 ppm and no water peak (>1.5 ppm) compromises the baseline.

-

Acquisition: For ¹H NMR, utilize a 30° excitation pulse, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons. For ¹³C NMR, utilize 512 scans with a D1 of 2 seconds to account for the longer T1 relaxation times of quaternary carbons (e.g., Py-C2 at 158.6 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Mode Analysis

FTIR provides orthogonal validation of the functional groups, specifically confirming the secondary amine status 3. The presence of a single, sharp N-H stretching band at 3207 cm⁻¹ confirms mono-alkylation; a primary amine would present a distinct doublet in this region 3. Strong bands at 1575 cm⁻¹ and 1521 cm⁻¹ are diagnostic of the C=C and C=N stretching vibrations inherent to the pyridine and benzene rings [[3]]().

Quantitative Data Summary

Table 2: Key FTIR (ATR) Vibrational Modes 3

| Wavenumber (cm⁻¹) | Intensity | Diagnostic Assignment |

| 3207 | Medium, sharp | N-H stretching (secondary amine) |

| 2927, 2850 | Weak | C-H stretching (aliphatic benzylic CH₂) |

| 1575, 1521 | Strong | C=C and C=N stretching (aromatic rings) |

| 1291 | Strong | C-N stretching (aromatic amine) |

| 747, 696 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Protocol: ATR-FTIR Analysis

Self-Validating System: Attenuated Total Reflectance (ATR) requires strict background subtraction to prevent atmospheric masking.

-

Background Subtraction: Clean the diamond ATR crystal with isopropanol. Run a 32-scan background spectrum of ambient air. Causality: This actively subtracts atmospheric H₂O and CO₂ interferences, which otherwise mask critical N-H stretching frequencies in the 3200 cm⁻¹ region.

-

Sample Application: Deposit 1-2 mg of neat 2-benzylaminopyridine onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

-

Acquisition & Validation: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). Validate the run by ensuring the maximum transmittance of the strongest peak (e.g., 747 cm⁻¹) remains above 10% to avoid detector saturation and peak distortion.

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Causality

Electrospray Ionization (ESI+) is the optimal soft-ionization technique for this basic molecule, easily protonating the pyridine nitrogen to yield an [M+H]⁺ ion at m/z 185.1072 3. Upon collision-induced dissociation (CID), the molecule predictably fragments at the benzylic C-N bond. This yields a highly stable tropylium cation (m/z 91.05) via benzyl cleavage, or a 2-aminopyridine fragment (m/z 95.06) [[1]]().

Fig 2. Primary ESI+ mass spectrometry fragmentation pathways for 2-benzylaminopyridine.

Quantitative Data Summary

Table 3: HRMS (ESI+) Data 3

| Ion Species | Chemical Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₂H₁₃N₂⁺ | 185.1079 | 185.1072 | -3.78 |

Protocol: LC-HRMS Workflow

Self-Validating System: Mass accuracy must be dynamically verified to distinguish between isobaric interferences.

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency for the basic pyridine moiety.

-

System Calibration: Inject a known reference standard (e.g., Leucine Enkephalin or Caffeine) prior to the run to verify mass accuracy is within <5 ppm error. Inject a solvent blank to establish the baseline and ensure no column carryover.

-

Acquisition: Operate the Q-TOF or Orbitrap mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Extract the ion chromatogram (EIC) for m/z 185.1079 to confirm compound purity and exact mass 3.

Conclusion

The comprehensive characterization of 2-benzylaminopyridine requires an orthogonal approach. While HRMS provides definitive proof of the molecular formula via sub-5 ppm mass accuracy, it cannot differentiate structural isomers. NMR spectroscopy bridges this gap by mapping the exact electronic environment and connectivity of the heteroaromatic system, and FTIR confirms the specific vibrational modes of the secondary amine linkage. By adhering to the self-validating protocols outlined above, analytical scientists can ensure absolute structural integrity in downstream drug development applications.

References

-

[3] Title: N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) | The Journal of Organic Chemistry Source: ACS Publications URL:

-

[1] Title: 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 Source: PubChem - NIH URL:

-

[2] Title: N-Benzylpyridin-2-amine Source: IUCr Journals URL:

Sources

The Biological Activity of Substituted Pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary: The Pyridine Scaffold in Drug Discovery

The pyridine heterocycle is a foundational pharmacophore in modern medicinal chemistry. As of recent analyses, approximately 14% of all FDA-approved N-heterocyclic drugs incorporate a pyridine moiety [[1]](). This prevalence is not coincidental; it is driven by the ring's unique physicochemical properties. Pyridine acts as an excellent bioisostere for amides, amines, and other nitrogen-containing heterocycles, providing a rigid scaffold that allows for the precise three-dimensional spatial arrangement of functional groups 2. Furthermore, the basicity of the nitrogen atom facilitates salt formation, drastically improving the aqueous solubility of lipophilic drug candidates, while its lone pair serves as a potent hydrogen-bond acceptor in target binding pockets.

Mechanistic Foundations & Structure-Activity Relationships (SAR)

The biological activity of a pyridine derivative is heavily dictated by the electronic and steric nature of its substituents. Rational substitution alters the electrostatic potential map of the molecule, tuning its affinity for specific biological targets.

-

Electron-Donating Groups (EDGs): The introduction of substituents such as hydroxyl (-OH), methoxy (-OMe), and amine (-NH2) groups at the 3- or 4-positions significantly enhances antiproliferative activity across various cancerous cell lines 3. Causality: These groups increase the electron density of the aromatic ring, optimizing π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target enzyme's active site.

-

Steric Hindrance: Conversely, the incorporation of bulky groups or heavy halogens can sometimes decrease antiproliferative activity 3. Causality: Excessive steric bulk creates torsional strain and prevents the pyridine nitrogen from properly aligning with the hydrogen-bond donors in the hinge region of target kinases.

Mechanistic pathway illustrating how pyridine substitutions enhance target binding and inhibition.

Key Biological Activities

Antimicrobial and Antiviral Efficacy

Substituted pyridines are highly effective in overcoming drug-resistant bacterial infections. For instance, N-alkylated pyridine-based organic salts demonstrate potent antibacterial and antibiofilm activities, disrupting the bacterial cell membrane 4. Furthermore, the quaternization of pyridine with lipophilic substrates like betulin triterpenoids yields compounds with vastly superior antibacterial and antifungal activities compared to their non-quaternized precursors 5. In virology, specific pyridine derivatives have been identified as critical inhibitors of the SARS-CoV-2 3CLpro (3-Chymotrypsin-like protease), preventing the cleavage of viral polyproteins necessary for replication 4.

Anticancer and Antiproliferative Modalities

The pyridine nucleus is a cornerstone in the design of targeted oncology drugs. Thiazolyl imidazo[1,2-a]pyridine compounds have shown remarkable efficacy in inhibiting p110a, a critical kinase target in cancer therapy, thereby halting tumor cell growth 5. Additionally, novel scaffolds such as pyridine-1,2,4-triazole-3-thione-hydrazones exhibit broad-spectrum in vitro cytotoxic activity against aggressive cancer cell lines, including MKN-45 (gastric cancer) and A549 (lung carcinoma) 6.

Quantitative Structure-Activity Data

To facilitate rapid comparison, the following table synthesizes the biological performance metrics of key substituted pyridine classes discussed in recent literature:

| Compound Class | Key Substituents | Target / Mechanism | Primary Biological Activity | Key Performance Metric |

| N-Alkylated Pyridine Salts | Long-chain alkyls | Cell membrane disruption | Antibacterial | MIC ~ 55-56% inhibition at 100 μg/mL against S. aureus & E. coli4 |

| Imidazo[1,2-a]pyridines | Thiazolyl groups | p110a Kinase Inhibition | Anticancer | Significant tumor cell growth inhibition via targeted binding 5 |

| Pyridine-1,2,4-triazoles | Dimethylaminoethyl | Cytotoxicity | Antitumor | Broad-spectrum cytotoxicity against MKN-45, H460, HT-29, A549 6 |

| Betulin-Pyridine Salts | Betulin triterpenoids | Membrane targeting | Antibacterial & Antifungal | Superior MIC compared to non-quaternized betulin precursors 5 |

Self-Validating Experimental Workflows

To accurately assess the biological activity of newly synthesized pyridine derivatives, rigorous, self-validating protocols must be employed. Below is the gold-standard methodology for evaluating antimicrobial efficacy.

Protocol: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

Step 1: Compound Preparation & Solubilization

-

Action: Dissolve the substituted pyridine derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

-

Causality: Pyridine scaffolds with bulky hydrophobic substitutions often exhibit limited aqueous solubility. DMSO ensures complete solvation, preventing aggregate formation that could lead to false negatives in biological screening.

Step 2: Serial Dilution & Matrix Assembly

-

Action: Perform a 2-fold serial dilution in Mueller-Hinton broth within a 96-well plate, ensuring the final DMSO concentration in the test wells remains strictly ≤1% v/v.

-

Causality: Concentrations of DMSO exceeding 1% can disrupt bacterial lipid bilayers and induce baseline cytotoxicity. Constraining the solvent isolates the observed biological activity solely to the pyridine derivative.

Step 3: Standardized Inoculation

-

Action: Inoculate the plate with a standardized bacterial suspension (e.g., S. aureus) to achieve a final concentration of 5×105 CFU/mL per well.

-

Causality: An overly dense inoculum can overwhelm the antimicrobial agent (the "inoculum effect"), while a sparse inoculum increases assay variability. Standardization ensures reproducible pharmacodynamic evaluation.

Step 4: Incubation & Optical Density (OD600) Quantification

-

Action: Incubate at 37°C for 18-24 hours under continuous agitation, followed by spectrophotometric reading at 600 nm.

-

Causality: Continuous agitation ensures uniform exposure of the cells to the compound and prevents biofilm formation at the well bottom, which would artificially skew OD600 readings.

Step 5: System Validation (Self-Validating Mechanism)

-

Action: Calculate the Z'-factor using the positive control (e.g., Ciprofloxacin) and negative control (vehicle only). The assay data is only accepted if Z′≥0.5 .

-

Causality: A Z'-factor above 0.5 mathematically proves that the assay has a sufficient dynamic range and low statistical variance, confirming that the measured MIC is a true reflection of the compound's biological activity rather than experimental noise.

Self-validating experimental workflow for High-Throughput Minimum Inhibitory Concentration assays.

References

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.nih.gov (PMC).

- Pyridine: the scaffolds with significant clinical diversity.nih.gov (PMC).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.nih.gov (PMC).

- 2-(3-Nitropyridin-2-yl)acetonitrile|CAS 123846-65-1.benchchem.com.

- Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation.nih.gov (PMC).

- Pyridine Compounds with Antimicrobial and Antiviral Activities.nih.gov (PMC).

Sources

- 1. 2-(3-Nitropyridin-2-yl)acetonitrile|CAS 123846-65-1 [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

2-benzylaminopyridine as a ligand in organometallic chemistry

An In-Depth Technical Guide to 2-Benzylaminopyridine in Organometallic Chemistry: Synthesis, Coordination, and Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylaminopyridine has emerged as a highly versatile and tunable N,N-bidentate ligand in the field of organometallic chemistry. Its unique electronic and steric properties, arising from the combination of a pyridine ring and a benzylamino moiety, allow for the stabilization of a wide array of transition metal complexes. These complexes, in turn, exhibit remarkable catalytic activity in a variety of important organic transformations. This guide provides an in-depth exploration of 2-benzylaminopyridine, covering its synthesis, coordination behavior with key transition metals such as palladium, iron, and ruthenium, and its application in homogeneous catalysis. We delve into the mechanistic underpinnings of its catalytic efficacy and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 2-Benzylaminopyridine

In the rational design of catalysts, the ligand is not a passive spectator but an active participant that dictates the reactivity, selectivity, and stability of the metallic center. 2-Benzylaminopyridine (BAP) is a prime example of a "non-innocent" ligand scaffold that has garnered significant interest. It belongs to the broader class of aminopyridine ligands, which are celebrated for their robust coordination and utility in catalysis.[1]

The structure of BAP, featuring a hard pyridine nitrogen and a slightly softer secondary amine nitrogen, allows it to form a stable five-membered chelate ring upon coordination to a metal center. This chelation effect enhances the stability of the resulting complex. Furthermore, the benzyl group provides a degree of steric bulk that can be strategically manipulated to influence the coordination sphere of the metal, thereby tuning its catalytic performance. This guide will illuminate the path from ligand synthesis to the application of its metal complexes in cutting-edge catalytic systems.

Ligand Synthesis and Characterization

A reliable and scalable synthesis of the ligand is the foundational first step for any research program. Several methods exist for the preparation of 2-benzylaminopyridine.[2] A particularly convenient and high-yielding approach involves the N-alkylation of a protected 2-aminopyridine followed by deprotection.[3] An alternative, efficient route is the direct dehydrative coupling of 2-aminopyridine with benzyl alcohol, often promoted by a palladium catalyst.[4]

Experimental Protocol: Synthesis of 2-Benzylaminopyridine

This protocol is adapted from a well-established method for the synthesis of 2-(alkylamino)pyridines.[3] The causality behind this two-step approach lies in the initial Boc-protection of 2-aminopyridine. This step increases the nucleophilicity of the amino nitrogen for the subsequent alkylation and prevents potential dialkylation, leading to a cleaner reaction and simpler purification.

Step 1: Synthesis of 2-[N-(tert-Butoxycarbonyl)amino]pyridine

-

To a solution of freshly distilled tert-butyl alcohol (1.3 L), add di-tert-butyl dicarbonate (48.02 g, 0.22 mol).

-

Slowly add 2-aminopyridine (18.82 g, 0.20 mol) to the mixture.

-

Allow the mixture to stir for 24 hours at 25 °C.

-

Evaporate the solvent to yield an off-white semi-solid.

-

Recrystallize from hot 2-propanol (~50 mL) to afford the product as a white, needle-like solid.

Step 2: N-Benzylation and Deprotection

-

To a solution of the Boc-protected aminopyridine from Step 1 (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the amine, generating the corresponding anion for alkylation.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equiv) dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude intermediate is then dissolved in a solution of 4M HCl in dioxane and stirred for 2-4 hours to effect deprotection.

-

The reaction is neutralized with aqueous NaHCO₃ solution, and the product is extracted with ethyl acetate.

-

Purification by column chromatography (silica gel, hexanes/EtOAc gradient) yields 2-benzylaminopyridine as a white to off-white powder.[2][3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-benzylaminopyridine.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized ligand must be rigorously confirmed. The following table summarizes key characterization data.

| Property | Value | Reference |

| Appearance | White to off-white powder | [2] |

| Molecular Formula | C₁₂H₁₂N₂ | [5] |

| Molecular Weight | 184.24 g/mol | [5] |

| Melting Point | 94-96 °C | [3] |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 1H), 7.2-7.4 (m, 6H), 6.6 (d, 1H), 6.5 (t, 1H), 5.1 (br s, 1H, NH), 4.6 (d, 2H, CH₂) | [3] |

| ¹³C NMR (CDCl₃) | δ ~158, 148, 139, 137, 128.5, 127.5, 127.0, 113, 107, 46.5 | [3] |

| IR (KBr, cm⁻¹) | ~3225 (N-H stretch), 1600 (C=N stretch), 1528, 1442 | [3] |

Coordination Chemistry: A Versatile Chelator

2-Benzylaminopyridine typically acts as a bidentate, neutral ligand, coordinating to a metal center through the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered ring. This N,N-chelation is a recurring motif in its organometallic complexes.

Caption: Bidentate (N,N) chelation mode of 2-benzylaminopyridine.

The ligand's electronic properties are a balance of the π-accepting pyridine ring and the σ-donating amino group. This allows it to stabilize metals in various oxidation states, a critical feature for catalytic cycles that involve oxidative addition and reductive elimination steps. The benzyl substituent provides steric hindrance near the metal center, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation pathways like dimerization.

While crystal structures of 2-benzylaminopyridine complexes are not extensively reported, its coordination behavior can be inferred from related aminopyridine systems. For instance, iron(II) complexes with similar amino-pyridine ligands have been synthesized and characterized, typically revealing a distorted tetrahedral or octahedral geometry depending on the co-ligands. Similarly, palladium(II) complexes are expected to adopt a square planar geometry.[6][7]

Applications in Homogeneous Catalysis

The true value of 2-benzylaminopyridine is realized when its metal complexes are employed as catalysts. The ligand has proven effective in modulating the reactivity of several transition metals, most notably palladium and iron.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are the workhorses of modern organic synthesis, particularly for the formation of C-C and C-N bonds.[8][9] 2-Benzylaminopyridine serves as an excellent supporting ligand in these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures. Palladium complexes of 2-benzylaminopyridine (or generated in situ) are anticipated to be effective catalysts. The ligand helps stabilize the Pd(0) and Pd(II) intermediates crucial to the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid This protocol is a representative procedure based on catalysis with similar pyridine-based ligands and serves as a robust starting point for optimization.

-

Catalyst Pre-formation (Optional but Recommended): A palladium(II) precursor (e.g., PdCl₂, 1 equiv) is reacted with 2-benzylaminopyridine (1.1 equiv) in acetonitrile at reflux for 2-4 hours to form the [PdCl₂(BAP)] complex.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), a base such as K₂CO₃ (2.0 mmol, 2.0 equiv), and the palladium catalyst (0.001-0.01 mmol, 0.1-1.0 mol%).

-

Self-Validation Checkpoint: The choice of base is critical. Carbonates are often effective, but stronger bases like phosphates or hydroxides may be required for less reactive substrates. The stoichiometry ensures the reaction environment remains basic to facilitate the transmetalation step.

-

-

Solvent Addition: Add a degassed solvent mixture, typically a 4:1 mixture of toluene and water (5 mL). Rationale: The aqueous phase is essential for activating the boronic acid for transmetalation.

-

Reaction: Heat the mixture at 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the biaryl product.

Iron-Catalyzed Reactions

Given the low cost and low toxicity of iron, there is immense interest in developing iron-based catalysts.[10] Aminopyridine ligands have been instrumental in this area, enabling iron complexes to catalyze reactions like atom transfer radical polymerization (ATRP) and various oxidation reactions.[11]

Iron(II) complexes bearing aminopyridine ligands related to BAP have been shown to catalyze the ATRP of styrene. The ligand's electronic properties are key to stabilizing the Fe(II)/Fe(III) redox couple that propagates the radical polymerization. In oxidation catalysis, these complexes can activate oxidants like H₂O₂ or t-BuOOH for the selective oxidation of alcohols to ketones or the oxidation of activated C-H bonds.[11]

Ruthenium Complexes: From Catalysis to Medicine

Ruthenium complexes featuring aminopyridine and related N-donor ligands have found applications beyond traditional synthesis. While their use in reactions like transfer hydrogenation is well-established, an exciting frontier is their application as therapeutic agents.[12][13] Ruthenium complexes with ligands structurally similar to BAP have demonstrated significant anti-biofilm and cytotoxic activity against cancer cell lines.[14][15] The ligand plays a crucial role in tuning the stability, solubility, and biological activity of the ruthenium center.[13]

Conclusion and Future Outlook

2-Benzylaminopyridine is a ligand of considerable utility and potential. Its straightforward synthesis, robust coordination chemistry, and the demonstrated catalytic activity of its metal complexes make it an attractive tool for researchers in both academic and industrial settings.

The future of this ligand scaffold is bright. Key areas for future exploration include:

-

Asymmetric Catalysis: The development of chiral derivatives of 2-benzylaminopyridine could lead to highly effective catalysts for enantioselective transformations.

-

C-H Activation: As a supporting ligand for palladium, rhodium, or iridium, BAP could enable novel and more efficient direct C-H functionalization reactions.

-

Materials Science: Incorporation of BAP-metal complexes into polymers or metal-organic frameworks (MOFs) could yield new materials with unique catalytic or photophysical properties.[10]

By providing a solid foundation in its synthesis, coordination properties, and catalytic applications, this guide aims to accelerate further innovation in the rich and rewarding field of organometallic chemistry.

References

-

Harris, M. C., et al. (2002). A Convenient Synthesis of 2-(Alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965-4968. [Link]

-

Dub, P. A., et al. (2020). Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. Dalton Transactions, 49(32), 11150-11156. [Link]

-

Yin, D., et al. (2018). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. Chemical Communications, 54(74), 10427-10430. [Link]

-

Jabłońska-Wawrzycka, A., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1 H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. International Journal of Molecular Sciences, 22(18), 10113. [Link]

-